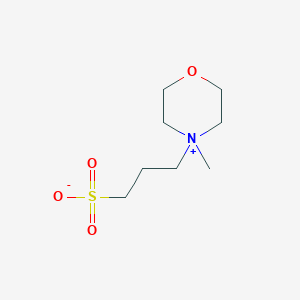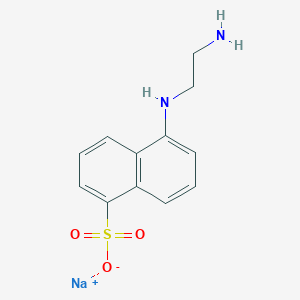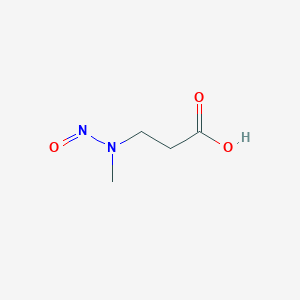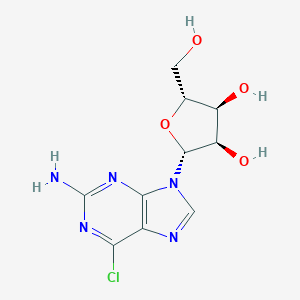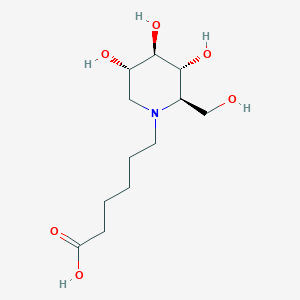
Carbobenzoxy-D,L-tryptophanamide
Übersicht
Beschreibung
Carbobenzoxy-D,L-tryptophanamide represents an area of interest in synthetic and medicinal chemistry, mainly due to its role in peptide synthesis. The carbobenzoxy group (Cbz or Z) is a carbamate-type protecting group for amino acids, used extensively to prevent the amino group from entering into unwanted side reactions during peptide coupling processes.
Synthesis Analysis
The synthesis of carbobenzoxy derivatives of tryptophan and its peptides involves the application of the carbobenzoxy method, originally developed by Bergmann and Zervas. This method has not been widely applied to compounds containing L-tryptophan until the investigations detailed by Smith (1948), which explored the synthesis of various carbobenzoxy derivatives for studying the specificity of proteolytic enzymes like pancreatic carboxypeptidase (Smith, 1948).
Molecular Structure Analysis
The structure of carbobenzoxy-D,L-tryptophanamide and its derivatives has been explored through various analytical techniques, including NMR and HPLC-MS, to understand the interaction between tryptophan and other compounds or enzymes. Studies such as those by Herraiz, Galisteo, and Chamorro (2003) have characterized the reaction products of L-tryptophan with phenolic aldehydes, indicating the structural diversity achievable through modifications of tryptophan (Herraiz, Galisteo, & Chamorro, 2003).
Chemical Reactions and Properties
The reactivity of carbobenzoxy-D,L-tryptophanamide includes its participation in peptide bonding and the potential for enzymatic degradation. Chromobacterium violaceum metabolizes N-carbobenzoxy-L-tryptophan into its dehydro-derivative, showcasing the enzyme-mediated transformation capabilities of these compounds (Davis, Gustafson, & Rosazza, 1975).
Wissenschaftliche Forschungsanwendungen
Enzyme Specificity Studies Carbobenzoxy-D,L-tryptophanamide has been utilized in research to study the specificity of proteolytic enzymes. Smith (1948) investigated the synthesis of various carbobenzoxy derivatives of tryptophan and their application in studying the specificity of crystalline pancreatic carboxypeptidase. These studies also extended to tissue studies and other enzymes, providing insights into enzyme behavior (Smith, 1948).
Inhibitory Effects in Biochemical Processes In 1956, Diengott, Mirsky, and Perisutti discovered that carbobenzoxy-D,L-tryptophan could inhibit insulinase in vitro, demonstrating its potential as a biochemical tool for understanding and manipulating metabolic pathways (Diengott, Mirsky, & Perisutti, 1956).
Proteolytic Cleavage and Protein Analysis The molecule has been significant in the development of methods for specific proteolytic cleavage of protein chains. Anfinsen, Sela, and Tritch (1956) used carbobenzoxy-modified proteins to understand the sequence of amino acids in proteins, aiding in protein analysis and enzymology (Anfinsen, Sela, & Tritch, 1956).
Pharmacological Research In pharmacological studies, carbobenzoxy-D,L-tryptophanamide derivatives have been synthesized and tested for various activities, such as stimulating secretion from pancreatic acini and affecting gallbladder contraction, indicating its relevance in drug development (Martinez et al., 1982).
Microbial Metabolism Studies Research by Davis, Gustafson, and Rosazza (1975) on Chromobacterium violaceum metabolizing N-carbobenzoxyl-L-tryptophan provides insights into microbial enzymatic activities and biotransformation processes (Davis, Gustafson, & Rosazza, 1975).
Development of Biosensors Recent research by Xia, Zhao, and Zeng (2020) in the development of electrochemical sensors for L-tryptophan detection involved the use of carbobenzoxy derivatives, highlighting its application in analytical chemistry and sensor technology (Xia, Zhao, & Zeng, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Carbobenzoxy-D,L-tryptophanamide primarily targets the Tryptophan–tRNA ligase, cytoplasmic in humans . This enzyme plays a crucial role in protein synthesis by attaching tryptophan to its corresponding tRNA during translation .
Mode of Action
It is known to interact with its target enzyme, potentially influencing the enzyme’s activity
Biochemical Pathways
Given its interaction with Tryptophan–tRNA ligase, it may influence the protein synthesis pathway . The downstream effects of this interaction on cellular processes and functions are yet to be fully explored.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its interaction with Tryptophan–tRNA ligase, it may influence protein synthesis, potentially affecting cellular functions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Eigenschaften
IUPAC Name |
benzyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKLCWXRBTPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbobenzoxy-D,L-tryptophanamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

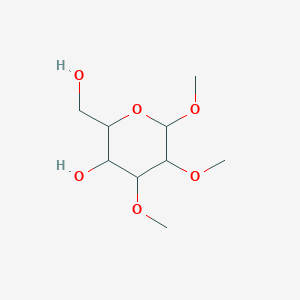
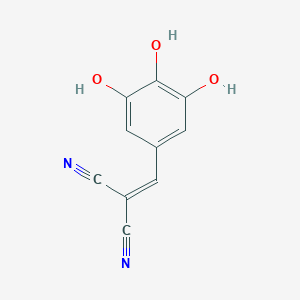
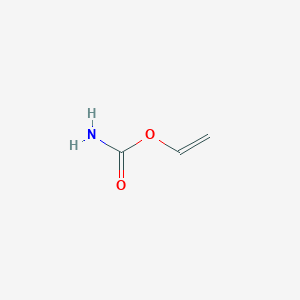
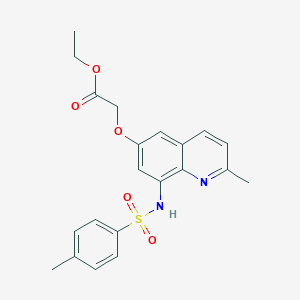

![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)

![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
